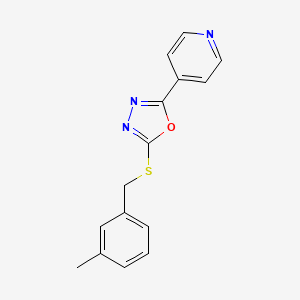

2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-11-3-2-4-12(9-11)10-20-15-18-17-14(19-15)13-5-7-16-8-6-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVUGHCTYCNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methylbenzyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with pyridine-4-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a molecular formula of C15H13N3OS and a molecular weight of 283.34 g/mol. Its structural features include a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities. The thioether group contributes to the compound's reactivity and interaction with biological targets .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole. For instance:

- A review of 1,3,4-oxadiazole derivatives reported that compounds similar to 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival .

- Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo, with some achieving IC50 values significantly lower than standard chemotherapy agents .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Studies have indicated that oxadiazole derivatives can exhibit activity against a range of pathogens, including bacteria and fungi. The introduction of the thioether group enhances the compound's ability to penetrate microbial membranes and disrupt vital cellular processes .

Synthesis and Derivative Development

The synthesis of 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves multi-step processes that include:

- Formation of the Oxadiazole Core : This is achieved through cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds.

- Introduction of Functional Groups : The methylbenzylthio group is introduced via nucleophilic substitution reactions.

Research has focused on optimizing these synthetic pathways to improve yield and purity while exploring modifications to enhance biological activity .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cytotoxicity Assays : In one study, various derivatives of oxadiazoles were screened for their cytotoxic effects against human cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated that certain modifications to the oxadiazole structure significantly increased potency compared to existing treatments like erlotinib .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The results demonstrated that specific compounds exhibited considerable antibacterial activity, highlighting their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism by which 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole exerts its effects varies depending on its application. In antimicrobial research, it is believed to disrupt bacterial cell wall synthesis, leading to cell lysis. In anticancer studies, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: Halogenated benzylthio derivatives (e.g., 4-bromo, 2-fluoro) generally exhibit higher melting points compared to non-halogenated analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding) . The target compound’s 3-methyl group may reduce melting point relative to halogenated analogs due to weaker van der Waals forces.

- Molecular Weight and Solubility : The target compound’s higher molecular weight (313.39 vs. 193.22 for methylthio analog) suggests reduced solubility in polar solvents, which could influence bioavailability .

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., 4-bromo, 3-chloro) show enhanced fungicidal activity, likely due to improved electrophilic character and SDH binding . The 3-methyl substituent’s electron-donating nature may reduce target affinity but improve metabolic stability.

- Substituent Position : Meta-substituted analogs (e.g., 3-chlorobenzylthio) exhibit distinct bioactivity profiles compared to para- or ortho-substituted derivatives, highlighting the importance of steric effects in target engagement .

Biologische Aktivität

2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions. The following sections will detail its synthesis, biological activities—including antimicrobial and anticancer effects—and mechanisms of action.

Synthesis

The synthesis of 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. A common method includes reacting 3-methylbenzyl chloride with thiosemicarbazide to form a thiosemicarbazone, which is subsequently cyclized with pyridine-4-carboxylic acid under acidic conditions. This synthetic route ensures high yield and purity of the target compound.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis. In particular, it exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as certain fungi.

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | Strong bactericidal effect |

| Bacillus subtilis | Strong bactericidal effect |

| Escherichia coli | Moderate activity |

| Candida albicans | Moderate antifungal activity |

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific signaling pathways crucial for cell proliferation. Notably, it has shown cytotoxic effects against various cancer cell lines including breast adenocarcinoma (MCF-7) and leukemia (U-937).

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.38 |

| U-937 | 8.45 |

| MDA-MB-231 | 12.50 |

The mechanism by which 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole exerts its effects varies depending on its application:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis through interference with peptidoglycan formation.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A study published in PMC demonstrated that derivatives of oxadiazoles exhibited significant antibacterial activity against resistant strains of Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents .

- Anticancer Research : Another investigation revealed that compounds similar to 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin in leukemia models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((3-Methylbenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole?

- Methodology : The compound is typically synthesized via cyclocondensation of carbohydrazide derivatives under acidic conditions. For example, refluxing N'-benzoyl-carbohydrazide with phosphorus oxychloride (POCl₃) facilitates oxadiazole ring formation. Subsequent alkylation with 3-methylbenzyl chloride introduces the thioether moiety . Alternative routes involve reacting 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 3-methylbenzyl halides in basic media (e.g., NaOH/EtOH) .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Techniques :

Q. What initial biological screening assays are relevant for this compound?

- Methods :

- Antimicrobial Activity : Use agar dilution assays against Staphylococcus aureus and Escherichia coli (MIC values typically 8–64 µg/mL) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Strategies :

- Catalyst Screening : Use triethylamine or DMAP to enhance alkylation efficiency .

- Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates .

- Temperature Control : Maintain 80–100°C during cyclocondensation to minimize side reactions .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antifungal efficacy (e.g., 63.2% inhibition in Candida albicans vs. 42.1% in Aspergillus niger ) may arise from:

- Strain Variability : Test across multiple clinical isolates.

- Assay Conditions : Standardize inoculum size and incubation time .

- Compound Stability : Assess degradation in culture media via HPLC .

Q. What computational approaches predict the compound’s mechanism of action?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (binding energy ≤ -7.5 kcal/mol) .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories in GROMACS .

Q. How to design derivatives with enhanced bioactivity?

- SAR Insights :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to boost antimicrobial potency .

- Hybrid Scaffolds : Merge oxadiazole with triazole moieties to exploit synergistic effects .

Data Contradiction Analysis

Q. Why do certain derivatives show variable antifungal activity despite structural similarity?

- Hypothesis : Subtle changes in lipophilicity (e.g., logP values ranging from 2.1 to 3.8 ) alter membrane permeability.

- Testing : Measure partition coefficients (logP) via shake-flask method and correlate with MIC values .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.